

Dissolving ML-00253764 Hydrochloride in DMSO: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and application notes for the dissolution of **ML-00253764 hydrochloride** in dimethyl sulfoxide (DMSO). ML-00253764 is a selective and brain-penetrant antagonist of the melanocortin 4 receptor (MC4R)[1]. Proper preparation of this compound in solution is critical for accurate and reproducible experimental results in cell-based assays and other research applications.

Compound Information and Physicochemical Properties

ML-00253764 hydrochloride is a non-peptide small molecule that has been shown to have anticancer activity by inducing apoptosis through the inhibition of ERK1/2 and Akt phosphorylation[1][2]. It is crucial to understand its physical and chemical properties to ensure proper handling and storage.

Property	Value
Chemical Name	2-[2-[2-(5-Bromo-2-methoxyphenyl)ethyl]-3-fluorophenyl]-4,5-dihydro-1H-imidazolehydrochloride
Molecular Formula	C18H18BrFN2O·HCl[3]
Molecular Weight	413.71 g/mol
CAS Number	1706524-94-8
Purity	≥98%
Appearance	Crystalline solid[3]

Solubility Data

The solubility of **ML-00253764 hydrochloride** is a key factor in preparing stock solutions. While it has limited solubility in aqueous solutions, it is readily soluble in DMSO.

Solvent	Maximum Concentration
DMSO	100 mM (41.37 mg/mL)
Water	10 mM (4.14 mg/mL)
Ethanol	1 mg/mL[3]
DMF	30 mg/mL[3]

Experimental Protocols Preparation of a 100 mM Stock Solution in DMSO

This protocol describes the preparation of a concentrated stock solution of **ML-00253764 hydrochloride** in DMSO.

Materials:

• ML-00253764 hydrochloride powder

- Anhydrous, sterile-filtered dimethyl sulfoxide (DMSO)
- Sterile microcentrifuge tubes or vials with secure caps
- Calibrated analytical balance
- Vortex mixer
- Pipettors and sterile, filtered pipette tips

Protocol:

- Determine the required mass: To prepare 1 mL of a 100 mM stock solution, the required mass of ML-00253764 hydrochloride is 41.37 mg. The calculation is as follows: Mass (mg) = Molarity (mol/L) * Volume (L) * Molecular Weight (g/mol) * 1000 (mg/g) Mass (mg) = 0.1 mol/L * 0.001 L * 413.71 g/mol * 1000 mg/g = 41.37 mg
- Weigh the compound: On a calibrated analytical balance, accurately weigh 41.37 mg of ML-00253764 hydrochloride powder into a sterile microcentrifuge tube.
- Dissolve the compound: Add 1 mL of anhydrous, sterile-filtered DMSO to the tube containing the compound.
- Ensure complete dissolution: Securely cap the tube and vortex thoroughly for 1-2 minutes until the solid is completely dissolved, resulting in a clear solution. If dissolution is difficult, gentle warming in a 37°C water bath or brief sonication may be applied.[4][5]
- Storage of Stock Solution:
 - For short-term storage (up to 1 month), store the stock solution at -20°C.[1][4]
 - For long-term storage (up to 6 months), aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles and store at -80°C.[1][4]

Preparation of Working Solutions for Cell Culture

This protocol details the dilution of the DMSO stock solution into a cell culture medium to achieve the desired final concentration for treating cells.

Materials:

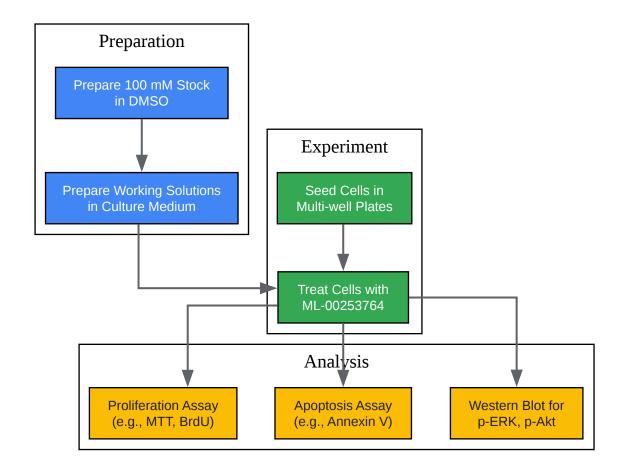
- 100 mM ML-00253764 hydrochloride stock solution in DMSO
- Sterile, pre-warmed complete cell culture medium
- Sterile conical tubes or multi-well plates
- Pipettors and sterile, filtered pipette tips

Protocol:

- Determine the final concentration: Decide on the final concentrations of ML-00253764
 hydrochloride required for your experiment (e.g., 1 μM, 10 μM, 50 μM).
- Maintain a low final DMSO concentration: It is critical to keep the final concentration of DMSO in the cell culture medium below a level that is toxic to the cells. Generally, a final DMSO concentration of less than 0.5% is recommended, with 0.1% or lower being ideal for most cell lines.
- Serial Dilution: To avoid precipitation of the compound in the aqueous cell culture medium, it is recommended to perform serial dilutions of the high-concentration DMSO stock solution in DMSO first, before the final dilution into the medium.
- Example Dilution for a 10 μM final concentration:
 - Prepare an intermediate dilution of the 100 mM stock solution in DMSO. For example,
 dilute the 100 mM stock 1:100 in DMSO to get a 1 mM solution.
 - Add 10 μL of the 1 mM intermediate solution to 1 mL of cell culture medium. This will result
 in a final ML-00253764 hydrochloride concentration of 10 μM and a final DMSO
 concentration of 1%. If a lower DMSO concentration is required, a higher intermediate
 dilution should be prepared.
- Control Group: Always include a vehicle control in your experiments, which consists of the cell culture medium with the same final concentration of DMSO as the treated samples.

Signaling Pathway and Experimental Workflow

ML-00253764 acts as an antagonist to the Melanocortin 4 Receptor (MC4R), a G protein-coupled receptor. Its inhibitory action has been shown to affect downstream signaling pathways, notably the ERK1/2 and Akt pathways, which are involved in cell proliferation and survival.



Click to download full resolution via product page

Caption: Signaling pathway of ML-00253764 hydrochloride.

The following diagram illustrates a typical experimental workflow for assessing the in vitro efficacy of **ML-00253764 hydrochloride**.

Click to download full resolution via product page

Caption: In vitro experimental workflow.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. caymanchem.com [caymanchem.com]
- 4. medchemexpress.com [medchemexpress.com]

- 5. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [Dissolving ML-00253764 Hydrochloride in DMSO: An Application Note and Protocol]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b560307#how-to-dissolve-ml-00253764-hydrochloride-in-dmso]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com